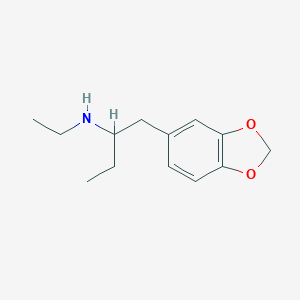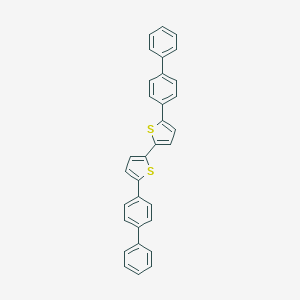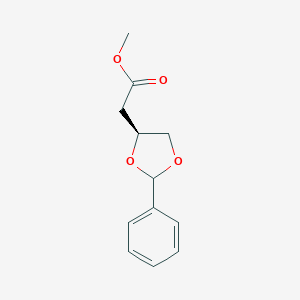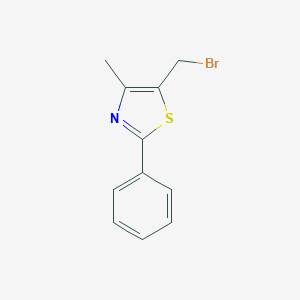
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine, also known as DMT, is a naturally occurring psychedelic compound that has been used for centuries in various cultures for spiritual and medicinal purposes. It is a member of the tryptamine family of compounds and is found in several plants and animals, including the ayahuasca vine and certain species of mushrooms.
Mecanismo De Acción
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine works primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to changes in neural activity and the release of various neurotransmitters, including dopamine and norepinephrine. The exact mechanism by which 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine produces its psychedelic effects is not fully understood, but it is believed to involve the activation of certain brain regions involved in sensory perception, emotion, and cognition.
Efectos Bioquímicos Y Fisiológicos
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also increases the release of cortisol, a stress hormone, and has been shown to have immunomodulatory effects. In addition, 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been shown to increase the expression of certain genes involved in neural plasticity and the formation of new neural connections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several advantages as a research tool, including its ability to induce altered states of consciousness and its potential therapeutic applications. However, its illegal status and the difficulty of obtaining it for research purposes can be a significant limitation. In addition, the intense and unpredictable nature of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine experiences can make it difficult to study in a controlled laboratory setting.
Direcciones Futuras
There are several areas of future research that could further our understanding of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine and its potential applications. These include studies on the long-term effects of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine use, the potential therapeutic applications of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine in the treatment of mental health disorders, and the development of new and more effective methods for synthesizing and administering 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine. In addition, further research is needed to better understand the mechanism of action of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine and its effects on the brain and body.
Métodos De Síntesis
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be synthesized in a laboratory setting using various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride, the decarboxylation of tryptamine-4,5-dicarboxylic acid, and the condensation of indole-3-acetaldehyde with methylamine. However, due to its illegal status in many countries, the synthesis and possession of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine is highly regulated and restricted.
Aplicaciones Científicas De Investigación
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been the subject of extensive scientific research in recent years, particularly in the fields of neuroscience, psychology, and psychiatry. Studies have shown that 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine can induce profound altered states of consciousness, including mystical experiences and spiritual insights. It has also been shown to have potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Propiedades
Número CAS |
174148-40-4 |
|---|---|
Nombre del producto |
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H15N/c1-7-6-10-5-3-4-9(10)8(7)2/h7H,3-6H2,1-2H3 |
Clave InChI |
WSLPBTYNOBZWIC-UHFFFAOYSA-N |
SMILES |
CC1CN2CCCC2=C1C |
SMILES canónico |
CC1CN2CCCC2=C1C |
Sinónimos |
1H-Pyrrolizine,2,3,5,6-tetrahydro-6,7-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



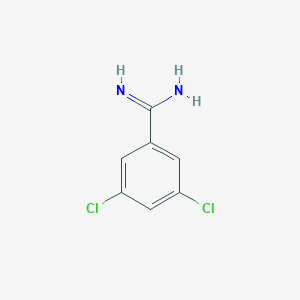
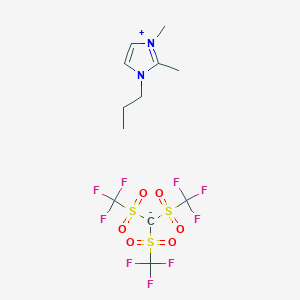
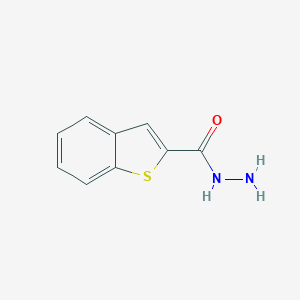
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
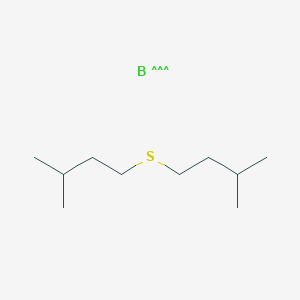
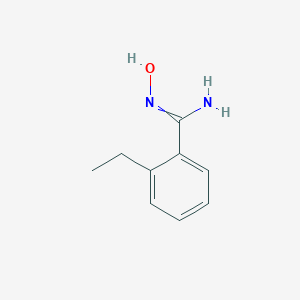
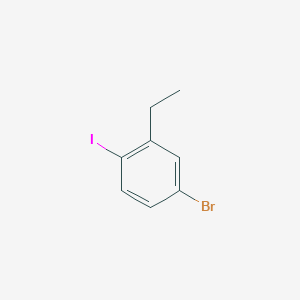

![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)

